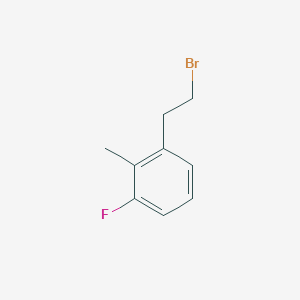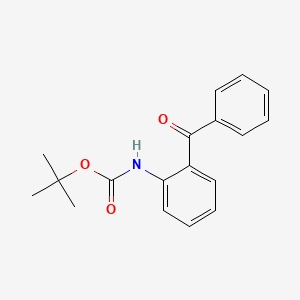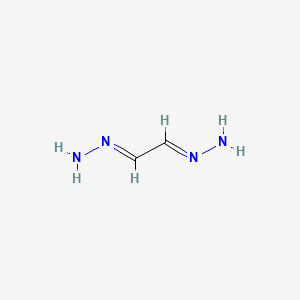
4-Chloro-2-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-yodobenzenosulfonamida es un compuesto organosulfurado con la fórmula molecular C6H5ClINO2S. Este compuesto se caracteriza por la presencia de átomos de cloro y yodo unidos a un anillo de benceno, junto con un grupo sulfonamida. Es un compuesto versátil que se utiliza en diversas reacciones químicas y tiene aplicaciones significativas en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2-yodobenzenosulfonamida típicamente involucra la yodación de 4-clorobenzenosulfonamida. Un método común incluye la reacción de 4-clorobenzenosulfonamida con yodo y un agente oxidante adecuado en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano a temperatura ambiente.
Métodos de producción industrial
En entornos industriales, la producción de 4-Cloro-2-yodobenzenosulfonamida puede implicar un proceso de varios pasos a partir de precursores fácilmente disponibles. El proceso incluye pasos de cloración, sulfonación y yodación, cada uno optimizado para un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2-yodobenzenosulfonamida experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos como aminas, tioles o cianuros.
Oxidación y reducción: El grupo sulfonamida puede oxidarse a ácidos sulfónicos o reducirse a sulfinamidas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento catalizadas por paladio, como Suzuki-Miyaura.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y cianuro de sodio.
Oxidación: Se utilizan reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Principales productos formados
Sustitución: Los productos incluyen 4-cloro-2-aminobenzenosulfonamida, 4-cloro-2-tiobenzenosulfonamida y 4-cloro-2-cianobenzenosulfonamida.
Oxidación: El principal producto es el ácido 4-cloro-2-yodobenzenosulfónico.
Reducción: El principal producto es la 4-cloro-2-yodobenzenosulfinamida.
Aplicaciones Científicas De Investigación
4-Cloro-2-yodobenzenosulfonamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como intermedio en la preparación de moléculas más complejas.
Biología: Sirve como una sonda en ensayos bioquímicos para estudiar las actividades enzimáticas y las interacciones proteicas.
Medicina: El compuesto se investiga por sus posibles propiedades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-yodobenzenosulfonamida implica su interacción con objetivos moleculares específicos. El grupo sulfonamida puede inhibir las actividades enzimáticas imitando la estructura de los sustratos naturales. Los átomos de cloro y yodo pueden participar en enlaces halógenos, lo que aumenta la afinidad de unión del compuesto a las proteínas diana. Estas interacciones pueden interrumpir las vías bioquímicas esenciales, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Cloro-2-bromobenzenosulfonamida
- 4-Cloro-2-fluorobenzenosulfonamida
- 4-Cloro-2-nitrobenzenosulfonamida
Unicidad
4-Cloro-2-yodobenzenosulfonamida es única debido a la presencia de átomos de cloro y yodo, lo que confiere reactividad y propiedades de unión distintas. El átomo de yodo, en particular, mejora la capacidad del compuesto para participar en reacciones de acoplamiento y formar complejos estables con moléculas diana. Esto lo convierte en una herramienta valiosa en la química sintética y la investigación biomédica.
Propiedades
Fórmula molecular |
C6H5ClINO2S |
|---|---|
Peso molecular |
317.53 g/mol |
Nombre IUPAC |
4-chloro-2-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
Clave InChI |
MCXAZSORAIXWJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)I)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)

![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)





![4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
